N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide
Descripción
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused with a substituted benzene ring and a sulfonamide group. This compound’s structural complexity arises from its tetracyclic framework, which includes a 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine system and a 2,4-dimethylbenzenesulfonamide substituent.
Crystallographic studies using SHELX software have confirmed its three-dimensional conformation, with the sulfonamide group adopting a planar geometry due to resonance stabilization, while the oxazepine ring exhibits slight puckering . The ethyl and dimethyl substituents contribute to steric effects, influencing both reactivity and intermolecular interactions.
Propiedades
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-6-23-17-9-8-16(12-18(17)27-13-21(4,5)20(23)24)22-28(25,26)19-10-7-14(2)11-15(19)3/h7-12,22H,6,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQYMHXTAVZHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide is a synthetic compound with potential therapeutic applications. Its complex structure and unique chemical properties suggest a variety of biological activities that warrant detailed investigation. This article explores the biological activity of this compound based on available research findings.
| Property | Value |
|---|---|
| Chemical Formula | C21H26N2O5S |
| Molecular Weight | 418.51 g/mol |
| IUPAC Name | N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide |
| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |
| InChIKey | UDVUIQOHBWPXEY-UHFFFAOYSA-N |
Antimicrobial Properties
Research has indicated that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide exhibit significant antimicrobial activity. For instance:
- Inhibition of Bacterial Growth: Studies have shown that certain sulfonamides can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific compound's structure may enhance its binding affinity to bacterial enzymes involved in folate synthesis.
- Mechanism of Action: The proposed mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. This inhibition leads to a depletion of folate levels and subsequently impairs bacterial growth and replication.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Cytokine Modulation: Some studies suggest that similar compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Clinical Relevance: These properties could make it a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- Study on Sulfonamide Derivatives:
- In Vivo Studies:
-
Toxicity Assessments:
- Toxicological evaluations revealed that while some derivatives exhibited promising biological activities, they also presented cytotoxic effects at higher concentrations. This necessitates careful dose optimization in therapeutic applications.
Comparación Con Compuestos Similares
Table 1: Structural Modifications in Analogous Compounds
| Compound ID | Modification Site | Substituent Change | Key Impact |
|---|---|---|---|
| Target | Position 5 | Ethyl | Enhanced lipophilicity |
| Compound 1 | Position 5 | Methyl | Reduced steric bulk |
| Compound 7 | Sulfonamide | 4-Nitrobenzenesulfonamide | Increased electron-withdrawing effects |
Spectroscopic Comparisons (NMR Profiling)
Comparative NMR studies reveal distinct chemical shifts in regions sensitive to substituent changes. For instance:
- Region A (positions 39–44) : In the target compound, protons in this region exhibit upfield shifts (δ = 1.2–1.5 ppm) due to shielding by the ethyl group, whereas Compound 1 shows downfield shifts (δ = 1.6–1.8 ppm) .
- Region B (positions 29–36) : The 2,4-dimethylbenzenesulfonamide group induces deshielding (δ = 7.3–7.6 ppm), contrasting with Compound 7’s nitro-substituted analogue (δ = 8.1–8.3 ppm) due to stronger electron withdrawal .
Table 2: Selected NMR Chemical Shifts (δ, ppm)
| Proton Region | Target Compound | Compound 1 | Compound 7 |
|---|---|---|---|
| 39–44 | 1.2–1.5 | 1.6–1.8 | 1.3–1.6 |
| 29–36 | 7.3–7.6 | 7.1–7.4 | 8.1–8.3 |
Crystallographic and Reactivity Comparisons
The target compound’s crystallographic refinement using SHELXL highlights a bond length of 1.45 Å for the sulfonamide S–N bond, consistent with resonance delocalization.
Functional Group Lumping and Property Predictions
The lumping strategy groups compounds with shared structural motifs (e.g., sulfonamide-tethered heterocycles) to predict reactivity or environmental behavior. The target compound’s sulfonamide and oxazepine moieties align it with surrogates undergoing similar oxidation pathways in kinetic models, though its ethyl group may slow degradation compared to methyl analogues .
Research Implications and Limitations
While structural and spectroscopic comparisons provide insights into substituent effects, gaps persist in:
- Biological activity data: Limited studies on receptor binding or enzymatic inhibition.
- Thermodynamic properties : Melting points, solubility, and partition coefficients remain uncharacterized.
Further crystallographic refinements (e.g., high-pressure XRD) and computational modeling (DFT) are recommended to explore conformational flexibility and electronic profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
